[(3-Bromothiophen-2-yl)methyl](pentyl)amine
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Overview
Description
(3-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene ring substituted with a pentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a nucleophilic substitution reaction with pentylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (3-Bromothiophen-2-yl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene ring can engage in π-π interactions, while the pentylamine group can form hydrogen bonds or ionic interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
(3-Bromothiophen-2-yl)methylamine is unique due to the presence of the pentylamine group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules. This can result in improved binding affinity and specificity compared to similar compounds with shorter alkyl chains.
Properties
Molecular Formula |
C10H16BrNS |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-2-3-4-6-12-8-10-9(11)5-7-13-10/h5,7,12H,2-4,6,8H2,1H3 |
InChI Key |
QGDVXJKWSDKLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
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